molecular formula C16H17N3O4 B2606745 4-(4-Methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid CAS No. 1340872-36-7

4-(4-Methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid

Cat. No.: B2606745
CAS No.: 1340872-36-7
M. Wt: 315.329
InChI Key: JTTHQSOZHCEFBB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as a carboxylic acid, a pyrimidine ring, a morpholine ring, and a methoxyphenyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving the formation of rings and the addition of functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrimidine ring, morpholine ring, and methoxyphenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research has demonstrated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which exhibit significant anti-inflammatory and analgesic activities. These compounds include structures with morpholine and pyrimidine functionalities, indicating their potential as cyclooxygenase inhibitors with notable COX-2 selectivity and analgesic and anti-inflammatory activities comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Imaging Agents in Parkinson's Disease

Another application involves the synthesis of a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. The compound synthesized shows promise as a tracer for neuroimaging, highlighting the versatility of morpholine-pyrimidine derivatives in biomedical research (Wang, Gao, Xu, & Zheng, 2017).

Photocleavage Efficiency Improvement

Morpholine derivatives have been studied for their effects on the photocleavage efficiency of certain compounds. Specifically, the 4-methoxy substitution has been shown to significantly improve photolysis efficiency, underscoring the potential of these molecules in photochemical applications (Papageorgiou & Corrie, 2000).

Antagonists for 5HT1B Receptors

The synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides has facilitated late-stage diversification, resulting in the identification of potent 5HT1B antagonists. This illustrates the compound's potential in developing treatments for disorders associated with serotonin receptor dysregulation (Horchler et al., 2007).

Peptidomimetic Chemistry

Morpholine-3-carboxylic acid has been synthesized from dimethoxyacetaldehyde and serine methyl ester, showcasing a practical synthetic route for the creation of Fmoc-protected morpholine derivatives. These compounds are suitable for peptidomimetic chemistry, indicating their utility in the synthesis of complex peptide-based molecules (Sladojevich, Trabocchi, & Guarna, 2007).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-12-4-2-11(3-5-12)14-13(15(20)21)10-17-16(18-14)19-6-8-23-9-7-19/h2-5,10H,6-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHQSOZHCEFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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